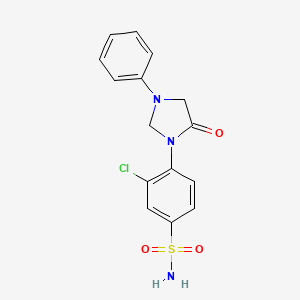
3-chloro-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
概要
説明
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidizolidinone ring substituted with a phenyl group and a chlorosulfamoylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- typically involves the following steps:
Formation of Imidizolidinone Ring: The imidizolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the imidizolidinone intermediate.
Introduction of Chlorosulfamoylphenyl Group: The chlorosulfamoylphenyl group is added via a sulfonation reaction, where the imidizolidinone intermediate reacts with chlorosulfonic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the phenyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, chlorosulfonic acid, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modifying DNA structure or function, leading to changes in gene expression.
Modulating Receptor Activity: Affecting the activity of cell surface receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(o-fluorophenyl)
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(p-methylphenyl)
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(m-nitrophenyl)
Uniqueness
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
53297-79-3 |
|---|---|
分子式 |
C15H14ClN3O3S |
分子量 |
351.8 g/mol |
IUPAC名 |
3-chloro-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14ClN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,21,22) |
InChIキー |
RDRUUAYFDUPERA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














